[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate
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Overview
Description
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate is a chemical compound with the molecular formula C₄H₉O₆P. It is a derivative of butanone and is characterized by the presence of a phosphate group. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate typically involves the phosphorylation of (2R)-2-hydroxy-3-oxobutanol. This reaction can be carried out using phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, often acting as a binding site or a modulator of enzyme activity. The compound can influence various biochemical pathways, including those involved in energy metabolism and signal transduction .
Comparison with Similar Compounds
[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate can be compared with other similar compounds, such as:
(2R)-2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate: This compound has a longer alkyl chain, which affects its solubility and interaction with biological membranes.
Phosphoenolpyruvate: A key intermediate in glycolysis, it shares the phosphate group but differs in its overall structure and function.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
130971-02-7 |
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Molecular Formula |
C4H9O6P |
Molecular Weight |
184.08 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O6P/c1-3(5)4(6)2-10-11(7,8)9/h4,6H,2H2,1H3,(H2,7,8,9)/t4-/m0/s1 |
InChI Key |
OKYHYXLCTGGOLM-BYPYZUCNSA-N |
SMILES |
CC(=O)C(COP(=O)(O)O)O |
Isomeric SMILES |
CC(=O)[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CC(=O)C(COP(=O)(O)O)O |
Synonyms |
3,4-DHBP 3,4-dihydroxy-2-butanone-4-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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